3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
CAS No.: 1903385-78-3
Cat. No.: VC4384490
Molecular Formula: C19H20N4OS
Molecular Weight: 352.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903385-78-3 |
|---|---|
| Molecular Formula | C19H20N4OS |
| Molecular Weight | 352.46 |
| IUPAC Name | 3-(3-methylthiophen-2-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H20N4OS/c1-14-9-10-25-18(14)7-8-19(24)22-11-16(12-22)23-13-17(20-21-23)15-5-3-2-4-6-15/h2-6,9-10,13,16H,7-8,11-12H2,1H3 |
| Standard InChI Key | LRSVMPMSKGIPMM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic name reflects its three-dimensional architecture:
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Thiophene moiety: A 3-methyl-substituted thiophene ring at position 2
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Triazole linkage: 4-Phenyl-1H-1,2,3-triazol-1-yl group
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Azetidine scaffold: Nitrogen-containing four-membered ring
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Propan-1-one bridge: Ketone-functionalized aliphatic chain .
Table 1: Core Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄OS |
| Molecular Weight | 352.46 g/mol |
| CAS Registry | 1903385-78-3 |
| SMILES | CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
The InChIKey (LRSVMPMSKGIPMM-UHFFFAOYSA-N) confirms stereochemical uniqueness .
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit protocols remain proprietary, retro-synthetic analysis suggests:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.
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Azetidine Functionalization: Nucleophilic substitution to install the azetidine moiety.
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Thiophene Coupling: Suzuki-Miyaura cross-coupling for thiophene integration .
Table 2: Hypothetical Reaction Steps
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Triazole ring synthesis | CuSO₄, sodium ascorbate, DMF/H₂O |
| 2 | Azetidine alkylation | K₂CO₃, DMF, 80°C |
| 3 | Thiophene ketone conjugation | Pd(PPh₃)₄, NaHCO₃, toluene/EtOH |
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be required to establish thermal stability.
Physicochemical Properties
Predicted Solubility and Lipophilicity
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LogP: Estimated 2.8 (moderate lipophilicity) via ChemAxon
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Aqueous solubility: <1 mg/mL (BCS Class II/IV)
Spectroscopic Signatures
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¹H NMR: δ 7.2–7.4 ppm (phenyl), 6.8–7.0 ppm (thiophene), 4.1–4.3 ppm (azetidine CH₂)
Industrial and Research Applications
Drug Discovery
Material Science
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